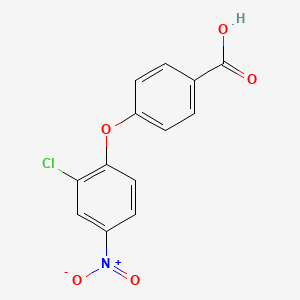

4-(2-Chloro-4-nitrophenoxy)benzoic acid

Description

4-(2-Chloro-4-nitrophenoxy)benzoic acid (CAS: 27237-25-8) is a substituted benzoic acid derivative featuring a chloronitrophenoxy group at the para position of the aromatic ring. Its molecular formula is C₁₃H₈ClNO₅, with a molar mass of 301.66 g/mol. The compound combines a benzoic acid moiety with a 2-chloro-4-nitrophenoxy substituent, which confers unique electronic and steric properties.

Properties

IUPAC Name |

4-(2-chloro-4-nitrophenoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO5/c14-11-7-9(15(18)19)3-6-12(11)20-10-4-1-8(2-5-10)13(16)17/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFUKKDHQNQQUJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-4-nitrophenoxy)benzoic acid typically involves the reaction of 2-chloro-4-nitrophenol with 4-chlorobenzoic acid under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of a palladium catalyst and a boron reagent . The reaction is carried out under mild conditions, making it an efficient and environmentally friendly method for synthesizing this compound.

Industrial Production Methods

Industrial production of 4-(2-Chloro-4-nitrophenoxy)benzoic acid may involve large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-4-nitrophenoxy)benzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenoxybenzoic acids depending on the nucleophile used.

Scientific Research Applications

4-(2-Chloro-4-nitrophenoxy)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-4-nitrophenoxy)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorinated phenoxy group may also participate in binding to proteins or enzymes, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

3-(2-Chloro-4-nitrophenoxy)benzoic Acid (CAS: 27237-26-9)

- Structure: The chloro-nitro-phenoxy group is attached at the meta position of the benzoic acid ring.

- However, electronic effects (e.g., resonance stabilization of the nitro group) may differ due to altered conjugation pathways .

4-(2-Chloro-4-nitrophenoxy)-3-chlorobenzoic Acid (CAS: 27237-28-1)

- Structure : An additional chlorine atom is present at the ortho position relative to the benzoic acid group.

- Impact : The ortho-chloro substituent introduces steric constraints, which may hinder rotational freedom and reduce reactivity in esterification or amidation reactions. This could also lower melting points compared to the parent compound .

Halogen Substitution Variants

4-(2-Fluoro-4-nitrophenoxy)benzoic Acid (CAS: 195457-73-9)

- Structure: Fluorine replaces chlorine at the 2-position of the phenoxy group.

- Impact : Fluorine’s smaller atomic radius and higher electronegativity enhance electron-withdrawing effects, increasing the acidity of the benzoic acid group (pKa ~2.5–3.0). This compound may exhibit stronger hydrogen-bonding interactions in crystal packing, as seen in related fluorinated analogs .

4-(4-Chloro-3-methoxyphenyl)benzoic Acid

- Structure: A methoxy group replaces the nitro group at the 3-position of the phenoxy ring.

- Impact: The electron-donating methoxy group reduces the overall acidity of the benzoic acid (pKa ~4.0–4.5) compared to nitro-substituted derivatives. This substitution also shifts UV-Vis absorption maxima, as observed in compounds like 4-[4-(dimethylaminobenzylidene)amino]benzoic acid (λmax = 341 nm in methanol) .

Functional Group Modifications

4-[(4-Chloro-3-nitrophenyl)sulfonyl]amino]-2-hydroxybenzoic Acid (CAS: 328028-09-7)

- Structure : Incorporates a sulfonamide linker and a hydroxyl group.

- Such derivatives are often explored as enzyme inhibitors or antimicrobial agents .

4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic Acid

- Structure: Features an azetidinone ring fused to the benzoic acid.

- Synthesis involves chloroacetyl chloride and triethylamine under reflux, yielding compounds with demonstrated antimicrobial properties in related studies .

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing 4-(2-Chloro-4-nitrophenoxy)benzoic acid?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm aromatic proton environments and substituent positions. Coupling patterns can distinguish between nitro and chloro groups .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Mobile phases like acetonitrile/water (60:40) with 0.1% trifluoroacetic acid improve resolution .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative ion mode confirms the molecular ion peak at m/z 259.22 (M–H)⁻, consistent with the molecular formula .

Q. What synthetic routes are effective for preparing 4-(2-Chloro-4-nitrophenoxy)benzoic acid?

- Methodological Answer :

- Nucleophilic Aromatic Substitution : React 4-nitrochlorobenzene with 4-hydroxybenzoic acid under basic conditions (e.g., KCO in DMF at 120°C for 12 hours). Monitor reaction progress via TLC (R ≈ 0.5 in ethyl acetate/hexane) .

- Coupling Reactions : Utilize palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between 2-chloro-4-nitrophenylboronic acid and 4-bromobenzoic acid. Optimize catalyst loading (5% Pd(PPh)) and base (NaCO) in toluene/ethanol (3:1) at 80°C .

Q. How can researchers determine the compound’s solubility and stability for in vitro studies?

- Methodological Answer :

- Solubility Profiling : Conduct shake-flask experiments in buffered solutions (pH 2–12) and organic solvents (DMSO, ethanol). The compound is sparingly soluble in water (<0.1 mg/mL at 25°C) but highly soluble in DMSO (>50 mg/mL) .

- Stability Tests : Perform accelerated degradation studies under UV light (254 nm) and varying temperatures (4°C, 25°C, 40°C). HPLC monitoring reveals decomposition products (e.g., nitro group reduction to amine under acidic conditions) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of the chloro and nitro substituents in nucleophilic substitution?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., C–Cl bond cleavage).

- Computational Modeling : Employ density functional theory (DFT) to calculate activation energies for substitution at the ortho-chloro vs. para-nitro positions. Basis sets like B3LYP/6-31G(d) predict higher reactivity at the chloro site due to steric accessibility .

- Control Experiments : Substitute nitro groups with electron-withdrawing groups (e.g., CF) to isolate electronic vs. steric effects .

Q. What strategies resolve contradictions in reported bioactivity data across cell lines?

- Methodological Answer :

- Dose-Response Curves : Generate IC values under standardized conditions (e.g., 48-hour exposure in RPMI-1640 medium with 10% FBS). Discrepancies may arise from differential membrane permeability or metabolic activation .

- Cell Line Authentication : Verify genetic profiles (STR profiling) and mycoplasma contamination status. For example, HepG2 cells may metabolize nitro groups more efficiently than HEK293 cells .

- Pathway-Specific Assays : Use luciferase reporters (e.g., NF-κB or AP-1) to isolate signaling pathways affected by the compound .

Q. How can coupling reactions be optimized to synthesize derivatives for material science applications?

- Methodological Answer :

- Catalyst Screening : Test Pd (e.g., Pd(dba)) vs. Pd (e.g., Pd(OAc)) with ligands like XPhos or SPhos. Higher yields (>80%) are achieved with Pd(dba)/XPhos in toluene at 100°C .

- Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to reduce toxicity while maintaining reaction efficiency .

- Post-Reaction Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to isolate high-purity biaryl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.